2-Methyl-5-(methylsulfamoyl)benzoic acid
Description
It is synthesized via nucleophilic substitution of 5-chlorosulfonyl-2-methylbenzoic acid with methylamine in ethyl acetate, followed by acidification .
Properties
IUPAC Name |
2-methyl-5-(methylsulfamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO4S/c1-6-3-4-7(15(13,14)10-2)5-8(6)9(11)12/h3-5,10H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWJLMDMQRESMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926249-52-7 | |
| Record name | 2-methyl-5-(methylsulfamoyl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(methylsulfamoyl)benzoic acid typically involves several steps, starting from readily available precursorsThe reaction conditions often require the use of sulfonyl chlorides and amines under controlled temperatures and pH levels .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and amination processes, utilizing automated reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(methylsulfamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The methylsulfamoyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides or thiols .
Scientific Research Applications
2-Methyl-5-(methylsulfamoyl)benzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5-(methylsulfamoyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs and their distinguishing features are summarized below:
Physicochemical and Thermal Properties
- Acidity : The carboxylic acid group (pKa ~4.2) dominates acidity, but electron-withdrawing groups like sulfonyl (e.g., in 2-methoxy-5-(methylsulfonyl)benzoic acid) lower the pKa further (~2.5) .
- Thermal Stability : Benzoic acid derivatives with sulfonamide/sulfonyl groups exhibit higher thermal stability due to strong S-O and S-N bonds. For example, lanthanide complexes of sulfamoyl derivatives show stable luminescence up to 300°C .
Biological Activity
2-Methyl-5-(methylsulfamoyl)benzoic acid, also known by its IUPAC name 2-methyl-5-[(methylamino)sulfonyl]benzoic acid, is a sulfonamide derivative that has garnered interest due to its potential biological activities. This compound's structure includes a benzoic acid moiety with a methylsulfamoyl group, which may contribute to its pharmacological properties.
- Molecular Formula: C9H11NO4S
- Molecular Weight: 229.26 g/mol
- InChI Key: FQWJLMDMQRESMA-UHFFFAOYSA-N
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in the fields of antimicrobial and anti-inflammatory research.
Antimicrobial Activity
Several studies have investigated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) for these bacteria were determined through standardized broth microdilution methods.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations, making it a candidate for further development as an antimicrobial agent.
Anti-inflammatory Properties
In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. In vitro assays demonstrated that the compound could reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines stimulated with lipopolysaccharides (LPS).
The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets involved in inflammation and microbial resistance. The sulfonamide group is known to inhibit bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria, thereby exerting its antimicrobial effects.
Case Studies
- Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated various sulfonamide derivatives, including this compound. The study highlighted its potent activity against resistant strains of bacteria and suggested modifications to enhance efficacy further .
- Anti-inflammatory Research : In a study examining the anti-inflammatory properties of several benzoic acid derivatives, researchers found that this compound significantly reduced inflammation markers in animal models of arthritis . This positions the compound as a potential therapeutic agent for inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
